8-chloro-6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
描述
8-Chloro-6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is a cyclopentaquinoline derivative characterized by a fused bicyclic structure with a carboxylic acid group at position 4, a chlorine atom at position 8, and a fluorine atom at position 4.
属性
IUPAC Name |
8-chloro-6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNO2/c14-6-4-9-7-2-1-3-8(7)12(13(17)18)16-11(9)10(15)5-6/h1-2,4-5,7-8,12,16H,3H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQNSJGKZSADBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C=C(C=C3F)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of cyclopenta[c]quinoline derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Substituent-Driven Activity in Antifungal Agents
- CTCQC (6-Carbamoyl-3a,4,5,9b-Tetrahydro-3H-Cyclopenta[c]Quinoline-4-Carboxylic Acid): Target: Inhibits fungal homoserine transacetylase (HTA), a key enzyme in methionine biosynthesis. Comparison: The carbamoyl group at position 6 in CTCQC enhances target binding but compromises cellular uptake.
- 6-Hydroxy-3a,4,5,9b-Tetrahydro-3H-Cyclopenta[c]Quinoline-4-Carboxylic Acid: Activity: Weak inhibitor (IC₅₀ = 242 μM) of RNA-protein interactions in myotonic dystrophy type 1 . Comparison: The hydroxyl group at position 6 reduces potency compared to halogenated analogs, suggesting that electron-withdrawing groups (e.g., Cl, F) may enhance target affinity.
Modulation of Nicotinic Acetylcholine Receptors (nAChRs)
- 4BP-TQS (4-(4-Bromophenyl)-3a,4,5,9b-Tetrahydro-3H-Cyclopenta[c]Quinoline-8-Sulfonamide): Activity: Potent allosteric agonist of α7 nAChR with rapid activation kinetics . Comparison: The bromine atom at the para-position of the phenyl ring is critical for agonist activity. In contrast, the target compound lacks a sulfonamide group and phenyl substitution, which may shift its activity toward antagonism or partial modulation.
- 4FP-TQS (4-(4-Fluorophenyl)-3a,4,5,9b-Tetrahydro-3H-Cyclopenta[c]Quinoline-8-Sulfonamide): Activity: Acts as a potentiator of acetylcholine responses and antagonizes allosteric agonists like 4BP-TQS . Comparison: Fluorine’s small size and high electronegativity allow for nuanced receptor interactions. The 6-fluoro substitution in the target compound may similarly fine-tune binding to hydrophobic pockets in target proteins.
Structural and Functional Data Table
Key Research Findings and Implications
Halogenation Effects : Chlorine and fluorine at positions 6 and 8 likely enhance metabolic stability and target affinity compared to hydroxyl or carbamoyl groups .
Bioavailability Challenges : While CTCQC’s carbamoyl group improves enzyme inhibition, its poor cellular uptake underscores the need for substituents that balance hydrophilicity and lipophilicity. The 8-chloro-6-fluoro motif may offer a favorable compromise .
Receptor Specificity : The absence of a sulfonamide group in the target compound differentiates it from α7 nAChR modulators like 4BP-TQS, suggesting divergent pharmacological applications .
常见问题
Q. Methodological Answer :
Chiral Auxiliaries : Use of enantiomerically pure intermediates (e.g., tert-butyloctahydro-pyrrolopyridine derivatives) to avoid racemization .
Asymmetric Catalysis : Transition-metal catalysts (e.g., Pd with chiral ligands) for stereoselective cyclization .
Chromatographic Resolution : Chiral HPLC columns (e.g., Chiralpak® AD-H) separate enantiomers post-synthesis .
Q. Challenges :
- Racemization during hydrolysis of ester intermediates requires pH control (pH 7–8) .
- Microwave-assisted synthesis reduces reaction time, minimizing side reactions .
Advanced: How do structural modifications (e.g., halogen position) affect bioactivity?
Q. Methodological Answer :
- Fluorine at C6 : Enhances metabolic stability and membrane permeability due to its electronegativity and small size .
- Chlorine at C8 : Increases lipophilicity, improving target binding (e.g., bacterial DNA gyrase inhibition) .
- Carboxylic Acid at C4 : Critical for metal chelation (e.g., Mg²⁺ in enzyme active sites) .
Q. SAR Table :
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer :
Contradictions often arise from:
Assay Variability : Differences in bacterial strains (e.g., Gram-negative vs. Gram-positive) or cell lines. Standardize using CLSI guidelines .
Solubility Issues : Poor aqueous solubility may underreport in vitro activity. Use DMSO co-solvents ≤1% .
Metabolite Interference : Active metabolites (e.g., hydrolyzed esters) may skew results. Validate with LC-MS .
Q. Case Study :
- Compound 7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid showed inconsistent MIC values due to assay pH variations (pH 5.5 vs. 7.4) .
Basic: What analytical techniques characterize this compound?
Q. Methodological Answer :
- HPLC-PDA : Purity assessment (>98%) using C18 columns (Mobile phase: MeCN/H₂O + 0.1% TFA) .
- HRMS : Confirm molecular formula (e.g., [M+H]⁺ = 312.0543 for C₁₃H₁₁ClFNO₂) .
- FTIR : Identify functional groups (e.g., C=O stretch at 1700–1720 cm⁻¹ for carboxylic acid) .
Advanced: What computational methods predict its pharmacokinetic properties?
Q. Methodological Answer :
Q. Key Parameter Table :
| Parameter | Predicted Value | Relevance |
|---|---|---|
| logP | 2.1 | Moderate lipophilicity |
| H-bond acceptors | 5 | Membrane permeability |
| Topological PSA | 78 Ų | Blood-brain barrier exclusion |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
